Methyl ({2-cyano-3,5-bis[(2-methoxy-2-oxoethyl)thio]phenyl}thio)acetate
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Overview
Description
Methyl 2-({2-cyano-3,5-bis[(2-methoxy-2-oxoethyl)sulfanyl]phenyl}sulfanyl)acetate is a complex organic compound characterized by its unique structure, which includes cyano, methoxy, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({2-cyano-3,5-bis[(2-methoxy-2-oxoethyl)sulfanyl]phenyl}sulfanyl)acetate typically involves multi-step organic reactions. One common method involves the reaction of 2-cyano-3,5-dibromophenyl sulfide with sodium methoxide, followed by esterification with methyl chloroacetate. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2-cyano-3,5-bis[(2-methoxy-2-oxoethyl)sulfanyl]phenyl}sulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano and methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Methyl 2-({2-cyano-3,5-bis[(2-methoxy-2-oxoethyl)sulfanyl]phenyl}sulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of methyl 2-({2-cyano-3,5-bis[(2-methoxy-2-oxoethyl)sulfanyl]phenyl}sulfanyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and sulfanyl groups play a crucial role in its binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({2-cyano-3,5-bis[(2-hydroxy-2-oxoethyl)sulfanyl]phenyl}sulfanyl)acetate
- Methyl 2-({2-cyano-3,5-bis[(2-ethoxy-2-oxoethyl)sulfanyl]phenyl}sulfanyl)acetate
Uniqueness
Methyl 2-({2-cyano-3,5-bis[(2-methoxy-2-oxoethyl)sulfanyl]phenyl}sulfanyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
This detailed article provides a comprehensive overview of methyl 2-({2-cyano-3,5-bis[(2-methoxy-2-oxoethyl)sulfanyl]phenyl}sulfanyl)acetate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H17NO6S3 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
methyl 2-[4-cyano-3,5-bis[(2-methoxy-2-oxoethyl)sulfanyl]phenyl]sulfanylacetate |
InChI |
InChI=1S/C16H17NO6S3/c1-21-14(18)7-24-10-4-12(25-8-15(19)22-2)11(6-17)13(5-10)26-9-16(20)23-3/h4-5H,7-9H2,1-3H3 |
InChI Key |
HWENCVNKCICZPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=CC(=C(C(=C1)SCC(=O)OC)C#N)SCC(=O)OC |
Origin of Product |
United States |
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